molecular formula C21H22O9 B1652979 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone CAS No. 167416-97-9

6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone

Cat. No. B1652979
CAS RN: 167416-97-9
M. Wt: 418.4
InChI Key: VCOWIXWIOZUOJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone is a natural product found in Citrus reticulata and Citrus unshiu with data available.

Scientific Research Applications

Cancer Research

Hydroxylated polymethoxyflavones (PMFs), including variants like 6-Hydroxy-3,3',4',5,7,8-hexamethoxyflavone, have shown promising results in cancer research. Studies have demonstrated their inhibitory effects on colon cancer cells. These compounds appear to act by modulating key signaling proteins related to cell proliferation and apoptosis, such as p21, CDK-2, and caspases, indicating their potential as therapeutic agents in cancer treatment (Qiu et al., 2010).

Antifungal and Anti-inflammatory Properties

Research also indicates that PMFs exhibit significant antifungal activities against pathogens like Colletotrichum gloeosporioides, which causes anthracnose disease in tropical fruits. This suggests a potential role for these compounds in the agricultural sector for controlling plant diseases (Almada-Ruiz et al., 2003). Additionally, PMFs have shown strong anti-inflammatory activities, making them relevant in the study of diseases characterized by inflammation.

Obesity and Metabolic Health

Further studies have explored the role of hydroxylated PMFs in metabolic health, particularly in the context of obesity. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone from orange peel has been observed to effectively suppress obesity in high-fat-induced mouse models. This compound appears to regulate adipogenesis-related transcription factors and activate key signaling pathways, suggesting its potential in managing obesity and related metabolic disorders (Wang et al., 2016).

Anticancer Mechanisms

The role of PMFs in inducing apoptosis and cell-cycle arrest in cancer cells, particularly through mechanisms involving p53, Bax, and p21, has been extensively studied. This research underscores the potential of PMFs as anticancer agents, capable of influencing key cellular processes in cancer cells (Qiu et al., 2011).

properties

CAS RN

167416-97-9

Molecular Formula

C21H22O9

Molecular Weight

418.4

IUPAC Name

2-(3,4-dimethoxyphenyl)-6-hydroxy-3,5,7,8-tetramethoxychromen-4-one

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-19(27-4)14(22)13-17(26-3)15(23)20(28-5)21(29-6)18(13)30-16/h7-9,23H,1-6H3

InChI Key

VCOWIXWIOZUOJS-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C(=C3OC)O)OC)OC)OC)OC

Other CAS RN

167416-97-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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